molecular formula C15H16O5 B3278174 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid CAS No. 672919-42-5

2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid

Cat. No.: B3278174
CAS No.: 672919-42-5
M. Wt: 276.28 g/mol
InChI Key: PDAJUVHCKUEPIO-UHFFFAOYSA-N
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Description

2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C15H16O5 It is characterized by a naphthalene ring substituted with three methoxy groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6,7,8-trimethoxynaphthalene, which can be obtained through the methylation of naphthol derivatives.

    Acetic Acid Substitution: The next step involves the introduction of the acetic acid moiety. This can be achieved through a Friedel-Crafts acylation reaction, where the naphthalene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts to facilitate the acylation process.

Chemical Reactions Analysis

Types of Reactions: 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The methoxy groups and the acetic acid moiety can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(7-Methoxynaphthalen-1-yl)acetic acid
  • 2-(6-Methoxynaphthalen-1-yl)acetic acid
  • 2-(8-Methoxynaphthalen-1-yl)acetic acid

Comparison: 2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its mono- or di-methoxy counterparts. The additional methoxy groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(6,7,8-trimethoxynaphthalen-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-18-11-7-9-5-4-6-10(8-12(16)17)13(9)15(20-3)14(11)19-2/h4-7H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAJUVHCKUEPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC=C2CC(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid
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2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid
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2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid
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2-(6,7,8-Trimethoxynaphthalen-1-yl)acetic acid

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